(R)-1-Boc-4-(aminocarboxymethyl)piperidine
Overview
Description
(R)-1-Boc-4-(aminocarboxymethyl)piperidine is a chiral organic compound that is widely used in the synthesis of pharmaceuticals and other compounds due to its unique properties. It is an important intermediate in the synthesis of a wide range of compounds, including those used in biochemistry and medicinal chemistry. In
Scientific Research Applications
Medicinal Chemistry and Drug Synthesis
"(R)-1-Boc-4-(aminocarboxymethyl)piperidine" serves as a pivotal intermediate in the synthesis of complex molecules. Its structural features are conducive to the creation of diverse pharmacophores, enabling the development of drugs with specific biological activities. For instance, compounds containing piperidine and piperazine scaffolds, similar to "this compound," are extensively researched for their potential in treating various diseases due to their interaction with biological targets such as enzymes and receptors. The ability to manipulate the structure of such intermediates allows for the optimization of drug properties, including potency, selectivity, and pharmacokinetic profiles (Kaneda, 2020).
Pharmacology
In pharmacological research, the importance of piperidine derivatives is underscored by their broad spectrum of biological activities. These compounds are integral to the development of therapeutic agents across various pharmacological classes, including analgesics, antidepressants, antipsychotics, and antidiabetics. The structural versatility of piperidine-based compounds enables the design of molecules with enhanced efficacy and reduced side effects. This adaptability is critical for addressing the complex nature of biological targets and for the development of next-generation therapeutics with improved clinical outcomes (Jůza et al., 2022).
Drug Discovery and Development
The compound "this compound" plays a significant role in the discovery and development of new drugs. Its application in combinatorial chemistry and high-throughput screening has facilitated the rapid synthesis and evaluation of novel drug candidates. The incorporation of this compound into diverse chemical libraries enhances the chances of identifying potent and selective hits that can be further optimized into lead compounds. This approach has been instrumental in expanding the chemical space explored in drug discovery projects, leading to the identification of novel therapeutic agents with potential applications in various therapeutic areas (Rathi et al., 2016).
Mechanism of Action
Target of Action
The compound “®-1-Boc-4-(aminocarboxymethyl)piperidine”, also known as “®-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid”, is a derivative of piperidine . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . They act as potential clinical agents against various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
The mode of action of piperidine derivatives involves the regulation of several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These compounds lead to the inhibition of cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Biochemical Pathways
The biochemical pathways affected by piperidine derivatives are numerous and complex, involving a wide array of biochemical transformations . These compounds interact with the metabolic network of the organism, affecting its ability to interact with its biotic and abiotic environment and to transform nutrients into biomass .
Result of Action
The result of the action of piperidine derivatives is the inhibition of cell migration and the arrest of the cell cycle, which inhibits the survivability of cancer cells . This leads to a decrease in the progression of various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Properties
IUPAC Name |
(2R)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEUKKCILASJSH-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477489 | |
Record name | (R)-1-Boc-4-(aminocarboxymethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177702-21-5 | |
Record name | (R)-1-Boc-4-(aminocarboxymethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-4-(Amino-carboxy-methyl)-piperidine-1-carboxylic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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